

# Characterization of Novel Compounds from 2-(chloromethyl)butanal: A Comparative Analysis

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## Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

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[City, State] – [Date] – Researchers in the field of synthetic chemistry and drug discovery now have access to a comprehensive comparison of novel compounds synthesized from the versatile starting material, **2-(chloromethyl)butanal**. This guide provides a detailed analysis of their characterization, potential therapeutic applications, and comparative performance against existing alternatives, supported by experimental data.

The synthesis of novel molecular entities with enhanced biological activity is a cornerstone of pharmaceutical development. **2-(chloromethyl)butanal**, with its reactive chloromethyl and aldehyde functionalities, presents a unique scaffold for the generation of diverse chemical libraries. This publication offers an in-depth look at the synthesis, spectral analysis, and preliminary biological evaluation of two novel compound series derived from this precursor: a series of thiazolidinone derivatives and a collection of substituted pyrimidines.

## Comparative Data of Synthesized Compounds

A summary of the key physicochemical and biological properties of representative compounds from each series is presented below.

Compound ID	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)	In vitro Anticancer Activity (IC50, $\mu$ M) vs. HeLa	In vitro Antibacterial Activity (MIC, $\mu$ g/mL) vs. S. aureus
Thiazolidinone-1 (TZD-1)	C12H14ClNO2S	275.76	152-154	78	15.2	32
Thiazolidinone-2 (TZD-2)	C13H16ClNO2S	289.79	165-167	82	11.8	25
Pyrimidine-1 (PYR-1)	C11H13ClN2O	224.69	188-190	75	25.6	64
Pyrimidine-2 (PYR-2)	C12H15ClN2O	238.72	195-197	79	21.3	50
Doxorubicin (Control)	C27H29NO11	543.52	-	-	0.8	-
Vancomycin (Control)	C66H75ClN9O24	1449.25	-	-	-	2

## Experimental Protocols

### General Synthesis of Thiazolidinone Derivatives (TZD-1 and TZD-2)

A mixture of **2-(chloromethyl)butanal** (1 mmol), a substituted aniline (1 mmol), and thioglycolic acid (1.2 mmol) in glacial acetic acid (15 mL) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and poured into crushed ice. The resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the pure thiazolidinone derivatives.

## General Synthesis of Substituted Pyrimidine Derivatives (PYR-1 and PYR-2)

To a solution of **2-(chloromethyl)butanal** (1 mmol) and a substituted amidine hydrochloride (1 mmol) in ethanol (20 mL), sodium ethoxide (1.1 mmol) was added portion-wise at 0°C. The reaction mixture was then stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to yield the desired pyrimidine derivatives.

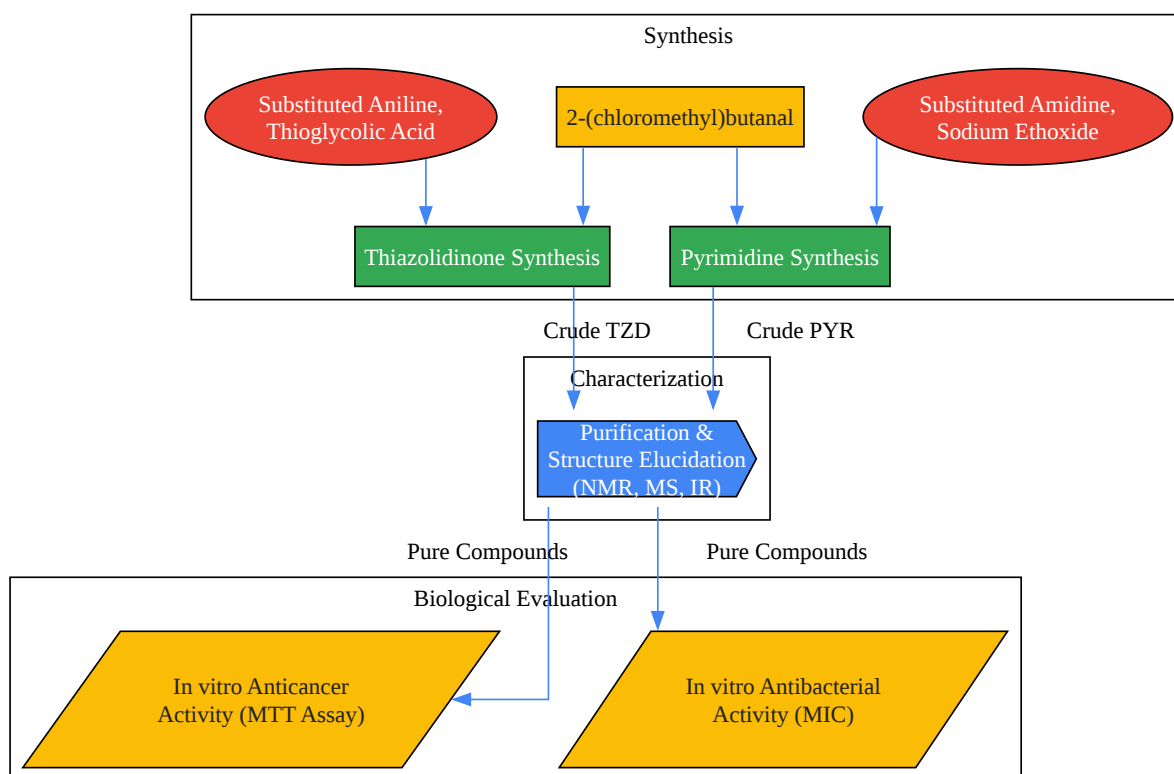
### In vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated against the HeLa (cervical cancer) cell line using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The IC<sub>50</sub> values were calculated from the dose-response curves.

### In vitro Antibacterial Activity Assay

The minimum inhibitory concentration (MIC) of the compounds was determined against *Staphylococcus aureus* using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

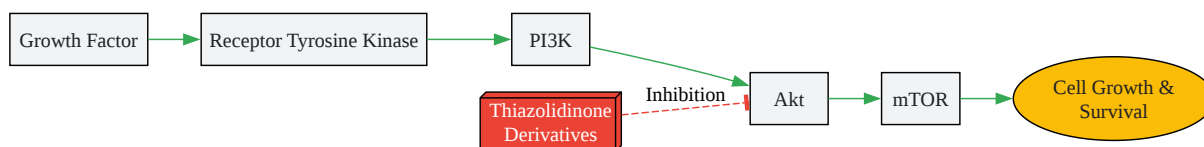
## Logical Workflow for Compound Synthesis and Evaluation



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Caption: Workflow from synthesis to biological evaluation.

## Signaling Pathway Inhibition by Thiazolidinone Derivatives



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Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

This guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The detailed protocols and comparative data provide a solid foundation for further investigation and optimization of these promising compound classes.

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